molecular formula C18H19NO3 B311236 N-(4-acetylphenyl)-4-isopropoxybenzamide

N-(4-acetylphenyl)-4-isopropoxybenzamide

Cat. No.: B311236
M. Wt: 297.3 g/mol
InChI Key: PPDFQXKBEVTZOX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-isopropoxybenzamide is a benzamide derivative characterized by a 4-isopropoxy-substituted benzoyl group linked to a 4-acetylphenylamine moiety. This compound shares structural similarities with pharmacologically active benzamides, which often exhibit antimicrobial, antitumor, or receptor-modulating properties .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-4-propan-2-yloxybenzamide

InChI

InChI=1S/C18H19NO3/c1-12(2)22-17-10-6-15(7-11-17)18(21)19-16-8-4-14(5-9-16)13(3)20/h4-12H,1-3H3,(H,19,21)

InChI Key

PPDFQXKBEVTZOX-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(4-acetylphenyl)-4-isopropoxybenzamide with analogous benzamide derivatives, focusing on structural features, molecular properties, and reported activities:

Compound Name Substituents (Benzamide Core) Molecular Formula Molecular Weight (g/mol) Key Activities/Applications Reference
This compound 4-isopropoxy (benzoyl), 4-acetyl (phenyl) C₁₈H₁₉NO₃ ~297.35 (estimated) Synthetic intermediate; potential antimicrobial activity (inferred)
N-(2-nitrophenyl)-4-bromo-benzamide 4-bromo (benzoyl), 2-nitro (phenyl) C₁₃H₉BrN₂O₃ 337.13 Crystallographic studies; precursor for reactive intermediates
4-IBP (4-(N-benzylpiperidin-4-yl)-4-iodobenzamide) 4-iodo (benzoyl), N-benzylpiperidinyl C₁₉H₂₁IN₂O 444.29 Sigma receptor ligand; neuropharmacological research
N-[3-(acetylamino)phenyl]-4-isopropoxybenzamide 4-isopropoxy (benzoyl), 3-acetylamino (phenyl) C₁₈H₂₀N₂O₃ 312.36 Structural analog; potential biological screening candidate
4-isopropoxy-N-{2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide 4-isopropoxy (benzoyl), 2-(4-methylpiperazinyl) C₂₂H₂₇N₃O₃ 381.47 Kinase inhibition (hypothesized); synthetic target for drug discovery

Structural and Functional Insights

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., nitro, bromo) : Compounds like N-(2-nitrophenyl)-4-bromo-benzamide () exhibit enhanced reactivity in substitution reactions due to the nitro group’s electron-withdrawing effects, making them useful intermediates in medicinal chemistry . In contrast, the acetyl group in this compound may moderate electron density, balancing reactivity and stability .
  • This property is shared with 4-isopropoxy-N-{2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide (), where the piperazinyl group further enhances solubility in polar environments .

Pharmacological Potential

While this compound’s direct activities are undocumented in the evidence, structurally related benzamides in (e.g., N-(4-acetylphenyl)-4-(5-nitro-1H-benzimidazol-2-yl)-benzamide) demonstrate antimicrobial activity against Mycobacterium smegmatis (MIC values: 12.5–50 µg/mL) . This suggests that the acetylphenyl-isopropoxybenzamide scaffold could be optimized for similar applications.

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